2,6-Dichloropyridine

Synthesis optimization Process chemistry Reaction thermodynamics

Researchers requiring regioselective 2,6-disubstituted pyridine synthesis face unpredictable outcomes when using incorrect dichloropyridine isomers. 2,6-Dichloropyridine (CAS 2402-78-0) provides the definitive ortho-substitution pattern for reliable outcomes. • Enables selective serial Suzuki-Miyaura coupling without protection/deprotection sequences • Lowest activation energy (135.39 kJ/mol) among isomers for scalable photochemical production • Validated intermediate for tenatoprazole, flupirtine, liranaftate, picolinafen, pyributicarb • ≥98% purity with batch-to-batch consistency for pharmaceutical synthesis

Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
CAS No. 2402-78-0
Cat. No. B045657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine
CAS2402-78-0
Synonyms2,6-dichloropyridine
Molecular FormulaC5H3Cl2N
Molecular Weight147.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyFILKGCRCWDMBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine: Core Properties


2,6-Dichloropyridine (CAS 2402-78-0) is a dihalogenated pyridine derivative characterized by two chlorine atoms symmetrically positioned at the 2- and 6-positions of the heteroaromatic ring. This symmetrical substitution pattern confers a distinctive electronic environment and steric profile that fundamentally influences its chemical reactivity and utility. Physically, the compound exists as a white to light yellow crystalline solid with a melting point range of 83–86 °C and a boiling point of approximately 211 °C . It is virtually insoluble in water (<1 g/L at 20 °C) but dissolves readily in common organic solvents such as methanol, chloroform, and benzene [1][2]. Commercially, the compound is available in multiple purity grades, with typical industrial specifications defining premium grade at ≥99.5% purity, primary grade at ≥99.0%, and secondary grade at ≥98.0% [3]. The compound is classified under GHS06 as toxic if swallowed (H301), with an oral LD50 in mice reported as 176 mg/kg, and requires handling as a UN2811 Class 6.1 toxic solid [4][5].

Core type Symmetrical dihalogenated pyridine building block
Processing Methanol-soluble, water-insoluble profile supports solvent-based workflows
Commercial grade Multi-tier purity grades available data to verify

Why 2,6-Dichloropyridine Is Irreplaceable


Dichloropyridine isomers exhibit profoundly divergent chemical behavior due to the electronic and steric consequences of chlorine atom positioning relative to the pyridine nitrogen. The 2,6-substitution pattern creates a unique electronic environment where both chlorine atoms are ortho to the nitrogen, leading to a combination of strong electron-withdrawing inductive effects and resonance donation that is distinct from the 2,3-, 2,4-, or 2,5-isomers . This positional arrangement directly governs regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, cross-coupling partner discrimination, and the thermodynamic accessibility of the compound during synthesis [1]. Consequently, substituting one dichloropyridine isomer for another without rigorous experimental validation will almost certainly result in altered reaction outcomes, including loss of regiochemical control, formation of unintended regioisomeric products, or complete synthetic failure. The quantitative evidence presented below establishes the specific, measurable dimensions along which 2,6-dichloropyridine differentiates itself from its closest structural analogs.

2,3-Dichloropyridine Electronic environment differs; reported activation energy for 2,6- is lower. Regiochemical outcomes may shift.
2,4-Dichloropyridine Steric and electronic profile distinct from 2,6-symmetry; SNAr and cross-coupling selectivity cannot be assumed.
2,5-Dichloropyridine Lacks the ortho,ortho'-dichloro pattern that controls 2,6-regioselectivity; reaction pathway fidelity may differ.

2,6-Dichloropyridine: Isomer Comparison Evidence


Thermodynamic Synthesis Preference

Quantum chemical calculations at the DFT B3LYP/3-21G* level demonstrate that the formation of 2,6-dichloropyridine from 2-chloropyridine via photochemical chlorination proceeds through the lowest-energy transition state and requires the smallest activation barrier among all four possible dichloropyridine products (2,3-, 2,4-, 2,5-, and 2,6-). This theoretical prediction explains the experimentally observed preferential formation of the 2,6-isomer [1][2].

Activation energy
Head-to-head
135.39 kJ/mol (2,6-isomer)
Lowest activation barrier among four isomers in calculated pathway
Reported synthesis preference; DFT/PM3 level
Synthesis optimization Process chemistry Reaction thermodynamics

Serial Suzuki-Miyaura Functionalization

In palladium-catalyzed Suzuki-Miyaura reactions, 2,6-dichloropyridine demonstrates a unique capability to undergo sequential, selective cross-coupling with distinct organoboron reagents. Under optimized conditions, the compound can be converted to 2-chloro-6-alkylpyridine intermediates, which can then be further elaborated to 2-aryl-6-alkylpyridines. This serial coupling behavior is not readily achievable with other dichloropyridine isomers due to differences in electronic activation and steric accessibility of the C-Cl bonds [1].

Serial coupling
Class-level
Sequential Suzuki-Miyaura mono- then di-functionalization reported
Supports unsymmetrical 2,6-disubstituted pyridine synthesis
Class-level inference; isomer comparators not tested
Cross-coupling C-C bond formation Medicinal chemistry Ligand synthesis

Ortho-Selectivity in SNAr Reactions

In 3-substituted 2,6-dichloropyridines, nucleophilic aromatic substitution (SNAr) with alkali metal alkoxides exhibits ortho-selectivity, with preferential displacement of the chlorine atom at the position ortho to the 3-substituent rather than at the position ortho to the nitrogen. This regiochemical outcome is a direct consequence of the specific electronic and steric interplay unique to the 2,6-dichloro substitution pattern [1].

SNAr ortho-selectivity
Class-level
Preferential displacement ortho to 3-substituent with alkali metal alkoxides
Reported regiochemical outcome context
Qualitative result; comparator isomer data not provided
SNAr regioselectivity Medicinal chemistry Structure-activity relationships

Methanol-Soluble, Water-Insoluble Profile

2,6-Dichloropyridine demonstrates a clearly defined solubility profile: it is essentially insoluble in water (<1 g/L at 20 °C) but dissolves in methanol at a concentration of 50 mg/mL to produce a clear solution [1][2]. This characteristic enables straightforward purification via recrystallization from methanol and facilitates reactions in methanolic media.

Methanol solubility
Reported
50 mg/mL
Clear solution at ambient temperature
Water essentially insoluble; comparator data unavailable
Formulation Process chemistry Purification Solvent selection

Commercial Purity Grade Specifications

Industrial manufacturing specifications for 2,6-dichloropyridine define three distinct purity grades, each with quantifiable acceptance criteria for content, moisture, and melting point. Premium grade material requires ≥99.5% purity (GC), ≤0.1% moisture, and a melting point range of 85–87 °C. Primary grade material requires ≥99.0% purity, ≤0.1% moisture, and a melting point range of 84–86 °C. Secondary grade material requires ≥98.0% purity, ≤0.1% moisture, and a melting point range of 83–85 °C [1].

Purity grades
Data to verify
Premium ≥99.5%, Primary ≥99.0%, Secondary ≥98.0%
Specification review for procurement alignment
Supplier data; moisture ≤0.1% across grades
Procurement Quality control Specifications Supply chain

2,6-Dichloropyridine Application Scenarios


2-Alkyl-6-arylpyridine Scaffold Synthesis

Medicinal chemists engaged in kinase inhibitor programs should prioritize 2,6-dichloropyridine as the starting material for constructing unsymmetrical 2,6-disubstituted pyridine cores. As demonstrated by Laulhé et al., the compound undergoes selective serial Suzuki-Miyaura coupling, first at one chlorine position to install an alkyl group, then at the remaining chlorine to introduce an aryl moiety [1]. This sequential functionalization strategy eliminates protection/deprotection sequences and provides direct access to privileged 2-alkyl-6-arylpyridine pharmacophores found in numerous ATP-competitive kinase inhibitors [1].

Cost-Optimized Photochemical Chlorination

Process chemists and chemical engineers responsible for scaling the production of 2,6-dichloropyridine should consider the photochemical chlorination route from 2-chloropyridine. Quantum chemical calculations confirm that the 2,6-isomer formation pathway possesses the lowest activation energy (135.39 kJ/mol) and most favorable transition state among all dichloropyridine products, predicting high selectivity and yield [2][3]. Patented methodology further demonstrates that this reaction can be conducted without added catalyst or solvent at 160–190 °C under blue light initiation, offering a streamlined, high-conversion process with minimal downstream purification requirements [4].

Regiocontrolled SNAr Functionalization

Researchers building small-molecule libraries based on 3-substituted pyridine cores should select 2,6-dichloropyridine derivatives to exploit the well-documented ortho-selectivity in nucleophilic aromatic substitution reactions. As established by Caron et al., 3-substituted 2,6-dichloropyridines react with alkali metal alkoxides to preferentially displace the chlorine ortho to the 3-substituent rather than the chlorine ortho to the ring nitrogen [5]. This predictable regiochemical outcome enables rational design of substitution patterns without extensive isomer separation, accelerating SAR exploration and lead optimization campaigns [5].

Quality-Controlled Procurement for Pharmaceutical Intermediates

Procurement and quality assurance teams sourcing 2,6-dichloropyridine for use as an intermediate in active pharmaceutical ingredient (API) manufacturing should reference the established industrial specification tiers when evaluating supplier offerings. For applications in regulated pharmaceutical synthesis, premium grade material (≥99.5% purity, mp 85–87 °C, moisture ≤0.1%) provides the highest assurance of batch-to-batch consistency and minimized impurity profiles [6]. For less critical applications such as early-stage research or agrochemical development, primary (≥99.0%) or secondary (≥98.0%) grades may offer acceptable performance at reduced cost [6]. The compound is a validated intermediate for the synthesis of tenatoprazole, flupirtine, liranaftate, picolinafen, and pyributicarb [7].

Application
Selection Property
Validation Focus
2-Alkyl-6-arylpyridine scaffold synthesis
Sequential cross-coupling reactivity
Verify ordered coupling outcome under chosen conditions
Cost-optimized photochemical chlorination
Lowest reported activation barrier among isomers
Confirm yield and selectivity at target scale
Regiocontrolled SNAr functionalization
Ortho-selectivity with 3-substituted substrates
Map regiochemical outcome for specific nucleophile
Quality-controlled procurement
Defined purity-grade specification tiers
Cross-check supplier COA against application requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.